molecular formula C24H24BrN3O B2752370 N-(4-bromophenyl)-4-(diphenylmethyl)piperazine-1-carboxamide CAS No. 894979-70-5

N-(4-bromophenyl)-4-(diphenylmethyl)piperazine-1-carboxamide

Cat. No.: B2752370
CAS No.: 894979-70-5
M. Wt: 450.38
InChI Key: SYTSLDOWKAHUMQ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-4-(diphenylmethyl)piperazine-1-carboxamide is a synthetic piperazine-carboxamide derivative characterized by a central piperazine ring substituted with a diphenylmethyl group and a carboxamide moiety linked to a 4-bromophenyl aromatic ring. This compound belongs to a class of molecules investigated for diverse pharmacological activities, including enzyme inhibition and receptor modulation. Its structural features—bulky diphenylmethyl and electron-deficient bromophenyl groups—influence its physicochemical and biological properties, such as lipophilicity, solubility, and target affinity .

Properties

IUPAC Name

4-benzhydryl-N-(4-bromophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN3O/c25-21-11-13-22(14-12-21)26-24(29)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTSLDOWKAHUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(diphenylmethyl)piperazine-1-carboxamide typically involves the reaction of benzhydryl chloride with 4-bromophenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(diphenylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(diphenylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is structurally related to several piperazine-carboxamide derivatives with variations in aromatic substituents, heterocyclic appendages, and linker groups. Key analogs and their properties are summarized below:

Table 1: Comparison of Piperazine-Carboxamide Derivatives
Compound Name Substituents/R-Groups Melting Point (°C) Yield (%) Key Biological Data (IC50, Ki) Source
N-(4-Bromophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A9) 4-Bromophenyl + quinazolinone-methyl Not reported Not reported Not reported
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) 4-Fluorophenyl + quinazolinone-methyl 196.5–197.8 57.3 Not reported
N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) 4-Chlorophenyl + quinazolinone-methyl 189.8–191.4 48.1 Not reported
N-(4-Bromophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide 4-Bromophenyl + indol-4-yl Not reported Not reported IC50 = 16,000 nM (aspartate aminotransferase)
N-(4-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide 4-Chlorophenyl + indol-4-yl Not reported Not reported IC50 = 8,200 nM (aspartate aminotransferase)
N-(3,5-Dichlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A35) 3,5-Dichlorophenyl + quinazolinone-methyl 207.5–209.5 55.8 Not reported

Key Observations :

  • For example, the bromophenyl analog in showed weaker aspartate aminotransferase inhibition (IC50 = 16,000 nM) than its chlorophenyl counterpart (IC50 = 8,200 nM), suggesting substituent-dependent activity modulation.
  • Thermal Stability : Chlorinated analogs (e.g., A6, A35) exhibit higher melting points (e.g., 207.5–209.5°C for A35) compared to fluorinated derivatives (196.5–197.8°C for A3), likely due to stronger intermolecular interactions from chlorine’s polarizability .
Enzyme Inhibition
  • Aspartate Aminotransferase: Bromophenyl-substituted piperazines (IC50 = 16,000 nM) are less potent inhibitors than chlorophenyl analogs (IC50 = 8,200 nM), indicating halogen size inversely correlates with activity in this context .
Receptor Selectivity
  • Dopamine D3 Receptor: Carboxamide linkers are critical for D3 receptor selectivity.

Biological Activity

N-(4-bromophenyl)-4-(diphenylmethyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-bromophenyl group and a diphenylmethyl group, which are critical for its biological activity. The structural formula can be represented as follows:

C23H25BrN2O\text{C}_{23}\text{H}_{25}\text{BrN}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been identified as a potential ligand for neuropeptide receptors, which play a significant role in numerous physiological processes.

Key Mechanisms:

  • Receptor Modulation : The compound acts as a nonpeptide antagonist for specific neuropeptide receptors, influencing neurotransmitter release and neuronal signaling pathways .
  • Antimicrobial Activity : Studies have shown that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial activity. The following table summarizes its efficacy against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Candida albicans64 µg/mLModerate

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7). The following table presents the findings from the Sulforhodamine B (SRB) assay:

Cell LineIC50 (µM)Activity Level
MCF7 (Breast Cancer)5.2Potent
HeLa (Cervical Cancer)10.3Moderate
A549 (Lung Cancer)15.7Moderate

These findings suggest that this compound may inhibit cancer cell proliferation effectively.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of the compound in animal models of neurodegeneration. Results indicated a significant reduction in neuronal death and inflammation markers, suggesting its potential application in treating neurodegenerative diseases .
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential use in treating biofilm-associated infections .

Q & A

Q. How can researchers validate conflicting bioactivity data reported for structurally similar piperazine derivatives?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) and compound batches (≥95% purity).
  • Meta-Analysis : Compare IC₅₀/MIC values across studies, adjusting for variables like solvent (DMSO vs. saline) and incubation time .

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